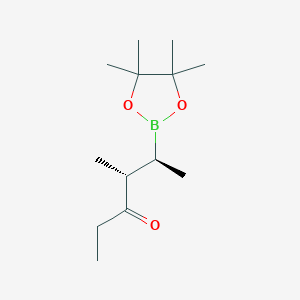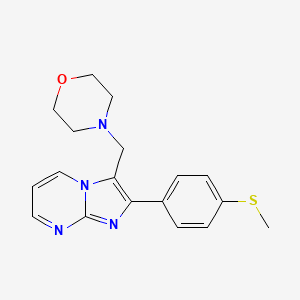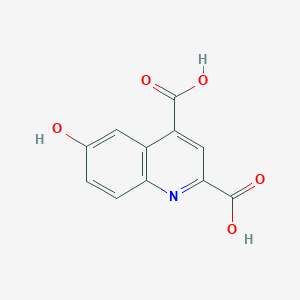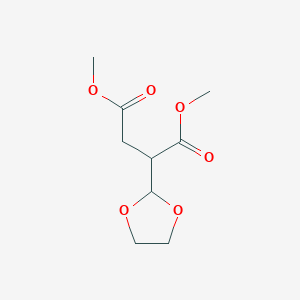![molecular formula C8H21N3 B14150131 N~1~-Ethyl-N~2~-[2-(ethylamino)ethyl]ethane-1,2-diamine CAS No. 4432-87-5](/img/structure/B14150131.png)
N~1~-Ethyl-N~2~-[2-(ethylamino)ethyl]ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-Ethyl-N~2~-[2-(ethylamino)ethyl]ethane-1,2-diamine is an organic compound with the molecular formula C8H20N4. It is a colorless to pale yellow liquid with weak basic properties. This compound is commonly used in various chemical reactions as a ligand, reducing agent, catalyst, or cross-linking agent for polymers. It finds applications in the production of coatings, resins, polyurethanes, and silicone rubbers. Additionally, it serves as a raw material for pesticides, mineral flotation agents, and oilfield chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
N~1~-Ethyl-N~2~-[2-(ethylamino)ethyl]ethane-1,2-diamine can be synthesized through the reaction of ethylenediamine with methanol under heating conditionsThe resulting product can be purified through distillation or crystallization .
Industrial Production Methods
In industrial settings, the production of N1-Ethyl-N~2~-[2-(ethylamino)ethyl]ethane-1,2-diamine typically involves large-scale reactors where ethylenediamine and methanol are combined under controlled temperatures and pressures. The reaction is catalyzed to ensure high yield and purity. The final product is then subjected to purification processes such as distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N~1~-Ethyl-N~2~-[2-(ethylamino)ethyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can participate in substitution reactions where one of its amino groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Simpler amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
N~1~-Ethyl-N~2~-[2-(ethylamino)ethyl]ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of coatings, resins, polyurethanes, and silicone rubbers. .
Mechanism of Action
The mechanism of action of N1-Ethyl-N~2~-[2-(ethylamino)ethyl]ethane-1,2-diamine involves its interaction with molecular targets through its amino groups. It can form coordination complexes with metal ions, which can then participate in catalytic cycles. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(2-aminoethyl)-1,3-propanediamine: Similar structure but with a propanediamine backbone.
Diethylenetriamine: Contains three amino groups and is used in similar applications.
Triethylenetetramine: Contains four amino groups and is used as a chelating agent.
Uniqueness
N~1~-Ethyl-N~2~-[2-(ethylamino)ethyl]ethane-1,2-diamine is unique due to its specific ethyl and ethylamino substituents, which provide distinct reactivity and coordination properties compared to other similar compounds. This makes it particularly useful in specialized applications such as the synthesis of complex coordination compounds and as a cross-linking agent in polymer chemistry .
Properties
CAS No. |
4432-87-5 |
|---|---|
Molecular Formula |
C8H21N3 |
Molecular Weight |
159.27 g/mol |
IUPAC Name |
N-ethyl-N'-[2-(ethylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C8H21N3/c1-3-9-5-7-11-8-6-10-4-2/h9-11H,3-8H2,1-2H3 |
InChI Key |
TYWRTWIDTAHEEU-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCNCCNCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-(4-Bromophenyl)-7,8-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo(b,e)[1,4]diazepin-1-one](/img/structure/B14150049.png)

![5-Oxo-5-{2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinyl}pentanoic acid](/img/structure/B14150061.png)



![(3S)-N-[(1S)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B14150088.png)

![N-[4-(diethylamino)phenyl]-4-methoxy-1H-indole-2-carboxamide](/img/structure/B14150096.png)
![7'-chloro-2'-(4-methoxyphenyl)-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14150099.png)


![5,8-Dibromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B14150107.png)

